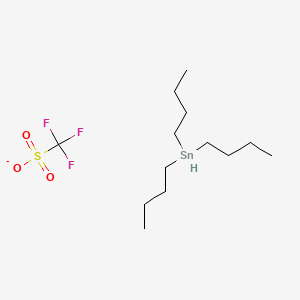
Tributylstannane;trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributylstannane;trifluoromethanesulfonate can be synthesized through the reaction of tributyltin chloride with trifluoromethanesulfonic acid. The reaction typically occurs under mild conditions and involves the substitution of the chloride ion with the triflate ion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tributylstannane;trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in radical reactions due to the weak bond between tin and hydrogen.
Substitution: The compound can participate in substitution reactions where the triflate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Radical initiators: These are used in reduction reactions to generate radicals.
Nucleophiles: These are used in substitution reactions to replace the triflate group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield dehalogenated products, while substitution reactions yield products with new functional groups replacing the triflate group .
Scientific Research Applications
Tributylstannane;trifluoromethanesulfonate has several applications in scientific research, including:
Organic Synthesis: It is used as a reagent in various organic synthesis reactions, including allylation and radical reactions.
Biological Studies: Research has explored its potential effects on biological systems, particularly its interactions with enzymes and other biomolecules.
Industrial Applications: It is used in the production of certain polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of tributylstannane;trifluoromethanesulfonate involves its ability to generate radicals through the homolytic cleavage of the tin-hydrogen bond. This property makes it an effective reducing agent in radical reactions . Additionally, its interaction with nucleophiles allows it to participate in substitution reactions .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: Similar in structure but lacks the triflate group.
Trimethyltin chloride: Another organotin compound with different alkyl groups and reactivity.
Diphenyltin dichloride: Contains phenyl groups instead of butyl groups, leading to different chemical properties.
Uniqueness
Tributylstannane;trifluoromethanesulfonate is unique due to the presence of the triflate group, which imparts distinct reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific organic synthesis and catalysis applications .
Properties
Molecular Formula |
C13H28F3O3SSn- |
|---|---|
Molecular Weight |
440.1 g/mol |
IUPAC Name |
tributylstannane;trifluoromethanesulfonate |
InChI |
InChI=1S/3C4H9.CHF3O3S.Sn.H/c3*1-3-4-2;2-1(3,4)8(5,6)7;;/h3*1,3-4H2,2H3;(H,5,6,7);;/p-1 |
InChI Key |
GZSBIRHAHXXPOD-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[SnH](CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


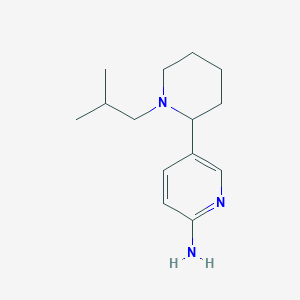

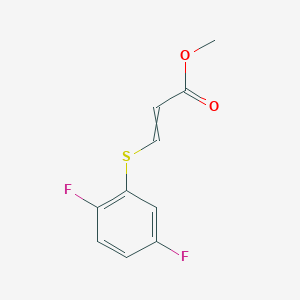
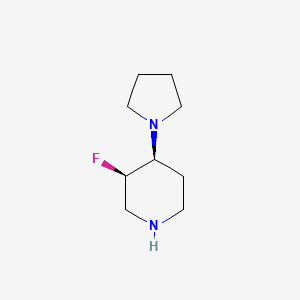
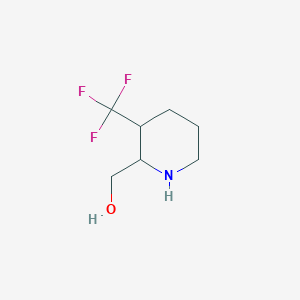
![1-[2-(Morpholin-4-YL)ethyl]-3-{4-[(2E)-3-[6-(morpholin-4-YL)pyridin-2-YL]prop-2-enoyl]phenyl}urea](/img/structure/B11823659.png)
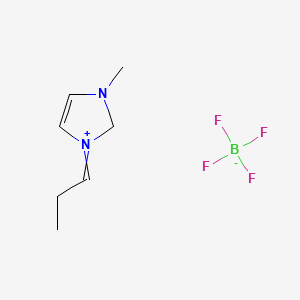

![Potassium [(3-cyanophenyl)methyl]trifluoroboranuide](/img/structure/B11823679.png)

![1H-Isoindole-1,3(2H)-dione, 2-[[(2R)-4-(phenylmethyl)-2-morpholinyl]methyl]-](/img/structure/B11823689.png)
![(2R)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11823700.png)

![4'-aminospiro[1,2-dihydroindene-3,5'-1,3-oxazole]-2'-one](/img/structure/B11823712.png)
